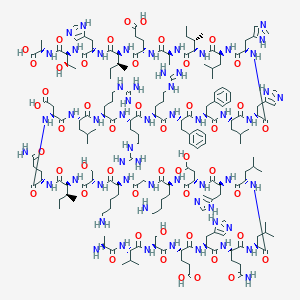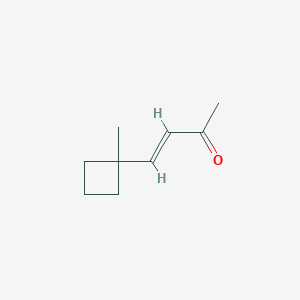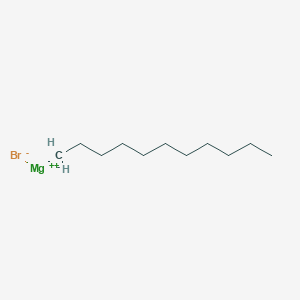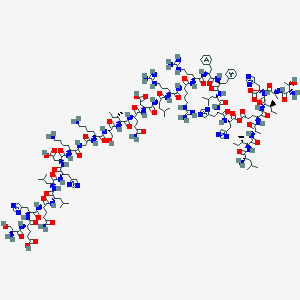
Methyl 1-(methylamino)cyclopropane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 119111-66-9 . It has a molecular weight of 129.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-(methylamino)cyclopropanecarboxylate . The InChI code for this compound is 1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a carboxylate and a methylamino group attached.Physical And Chemical Properties Analysis
“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 129.16 .Applications De Recherche Scientifique
Agricultural Chemistry and Plant Growth Regulation
Summary:
Methyl 1-(methylamino)cyclopropane-1-carboxylate (Methyl-ACC) is a synthetic analog of 1-aminocyclopropanecarboxylic acid (ACC), a precursor of ethylene in plants. Ethylene plays a crucial role in regulating plant growth, including fruit ripening, senescence, and stress responses. Methyl-ACC acts as an inhibitor of ACC synthase, an enzyme involved in ethylene biosynthesis.
Methods of Application:
- Root Elongation Assays : Methyl-ACC inhibits root elongation and promotes root hair formation in Arabidopsis seedlings .
Results:
Chemical Biology and Enzyme Inhibition
Summary:
Methyl-ACC acts as an inhibitor of ACC synthase, making it valuable in chemical biology studies.
Methods of Application:
Results:
These are just three of the six applications. Methyl 1-(methylamino)cyclopropane-1-carboxylate continues to inspire research across diverse fields, and its multifaceted properties warrant further investigation . If you’d like more details on the remaining applications, feel free to ask!
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methylamino)cyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
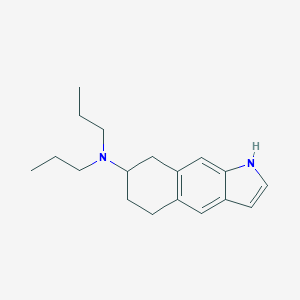
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
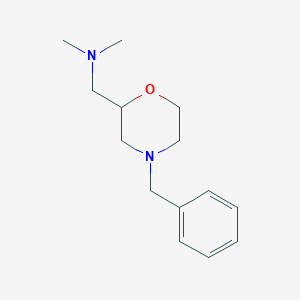
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
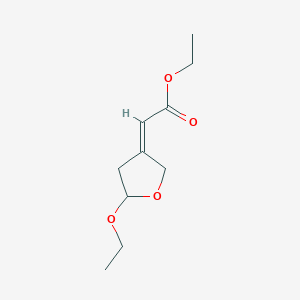


![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
